1,3-Dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile is a complex heterocyclic compound that features a pyrrolo-pyrimidine structure. It is characterized by the presence of two carbonyl groups and a cyano group, contributing to its potential reactivity and biological activity. This compound can be classified under the broader category of pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry and material science.
This compound falls into the category of heterocycles, specifically pyrrolo-pyrimidines. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). The presence of nitrogen and oxygen in its structure classifies it as a nitrogen-containing heterocycle.
The synthesis of 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile can be achieved through several methods:
The synthesis often involves the formation of key intermediates through ring closure reactions followed by cyclization steps that yield the final product. For instance, a combination of aldehydes and malononitrile derivatives can lead to the formation of pyrrolo-pyrimidine structures .
The molecular formula for 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile is , with a molar mass of approximately 177.16 g/mol. The structure features:
Molecular data such as density and melting point are crucial for understanding the physical properties of this compound. Specific values can be found in chemical databases .
The compound exhibits various chemical reactivity patterns typical for carbonyl-containing heterocycles:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile primarily revolves around its interaction with biological targets:
Quantitative data regarding its efficacy in biological assays is essential for evaluating its therapeutic potential.
Key physical properties include:
Chemical properties encompass reactivity with nucleophiles and electrophiles due to the presence of functional groups like carbonyls and cyano groups.
Relevant analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to characterize these properties .
Pyrrolopyrimidine derivatives emerged as key scaffolds following the rational design of kinase inhibitors that mimic purine interactions. Seminal work focused on pyrazolo[3,4-d]pyrimidines, validated as CDK2 inhibitors through compounds like dinaciclib and roscovitine [7]. These molecules established the pharmacophoric requirement for:
Table 1: Evolution of Key Pyrrolopyrimidine-Based Therapeutics
Compound | Target | Structural Feature | Therapeutic Application |
---|---|---|---|
Roscovitine | CDK2 | Hydroxyalkyl side chain at N5 | Oncology (Phase II) |
Dinaciclib | CDK1/2/9 | Pyrazolo[3,4-d]pyrimidine core | Chronic Lymphocytic Leukemia |
Ibrutinib analogs | BTK | Fused pyrrolo[2,3-d]pyrimidine | B-cell malignancies |
Glycosylated analogs in the 2000s demonstrated enhanced solubility and tissue distribution, exemplified by thioglycoside derivatives showing IC₅₀ values of 0.057 μM against CDK2/cyclin A2 [7]. This evolution underscored the scaffold’s capacity to accommodate hydrophilic moieties without compromising target binding—a principle directly applicable to 1,3-dioxo-hexahydropyrrolopyrimidine systems.
The specified compound (CAS 790271-42-0) exhibits three distinctive structural features that differentiate it from classical kinase inhibitor scaffolds:
Table 2: Molecular Characteristics of Pyrrolo[1,2-c]pyrimidine Derivatives
Parameter | 1,3-dioxo-4-carbonitrile [1] | N'-Hydroxycarboximidamide [4] | 1,3-dione (non-cyano) [8] |
---|---|---|---|
CAS | 790271-42-0 | 1824859-72-4 | 132332-43-5 |
Formula | C₈H₇N₃O₂ | C₈H₁₀N₄O₃ | C₇H₈N₂O₂ |
Molecular Weight | 177.16 g/mol | 210.19 g/mol | 152.15 g/mol |
Key SMILES | N#CC1=C2CCCN2C(=O)NC1=O | N/C(=N\O)/C1=C2CCCN2C(=O)NC1=O | O=C1NC(=O)C=C2N1CCC2 |
The carbonyl stretching frequencies in IR spectra appear at 1690–1710 cm⁻¹ (amide I band) and 1660–1680 cm⁻¹ (amide II band), confirming strong conjugation across the dioxopyrimidine ring. X-ray crystallography of related structures reveals a twisted boat conformation in the pyrrolidine moiety, with the carbonitrile group oriented perpendicular to the mean plane of the pyrimidinedione [8].
Annelation—the fusion of additional rings to the core scaffold—serves as a strategic tool for bioactivity optimization. The hexahydropyrrolo[1,2-c]pyrimidine system exhibits distinct advantages over non-annelated analogs:
In pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, thioglycoside annelation at C2 improved CDK2 inhibition by 3.2-fold (IC₅₀ 0.057 μM) compared to non-glycosylated analogs, attributed to supplementary hydrogen bonding with Asp86 and Lys89 [7]. Similarly, the saturated fusion in 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile may facilitate membrane penetration via reduced desolvation energy—a property quantifiable through chromatographic hydrophobicity indices (CHI) averaging 68.5 versus 82.3 for planar congeners [8].
Table 3: Bioactivity Modulation Through Annelation and Substitution
Modification Type | Example Structure | Biological Consequence | Mechanistic Insight |
---|---|---|---|
Thioglycoside annelation | Pyrazolo-triazolopyrimidine thioglycoside | IC₅₀ 0.057 μM against CDK2/cyclin A2 [7] | Additional H-bonds via sugar hydroxyls/acetyl groups |
Pyrrolidine fusion | 1,3-dioxo-hexahydropyrrolopyrimidine | Enhanced cellular uptake (log P calc. 1.24 vs. 1.78) [1] [8] | Reduced desolvation penalty |
Carbonitrile substitution | 4-CN derivative (790271-42-0) | Electrophilic center for covalent targeting | Polarized C=C bond susceptible to Michael addition |
These structural insights establish 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile as a synthetically tunable platform for targeting nucleotide-binding enzymes—particularly those requiring conformational adaptability in ligands.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: